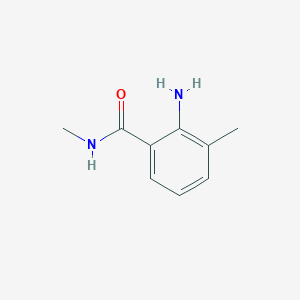

2-Amino-N,3-dimethylbenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N,3-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-4-3-5-7(8(6)10)9(12)11-2/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOWFVWOCBTBPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588163 | |

| Record name | 2-Amino-N,3-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870997-57-2 | |

| Record name | 2-Amino-N,3-dimethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870997-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N,3-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-N,3-dimethylbenzamide: Properties, Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of 2-Amino-N,3-dimethylbenzamide (CAS No. 870997-57-2), a key organic intermediate within the substituted anthranilamide class. This document details its core chemical and physical properties, elucidates its molecular and crystal structure, outlines established synthetic protocols, and discusses its significance as a precursor in the development of pharmaceuticals and agrochemicals. Spectroscopic characterization, safety protocols, and the broader biological context of anthranilamide derivatives are also examined. This guide is intended for researchers, chemists, and professionals in drug discovery and materials science who require a detailed understanding of this versatile chemical building block.

Part 1: Core Chemical Identity and Structural Elucidation

This compound is a substituted aromatic amide that serves as a valuable scaffold in synthetic chemistry. Its structure, featuring an amino group and an N-methylamide substituent ortho to a methyl group on a benzene ring, imparts specific reactivity and conformational properties that are crucial for its role as an intermediate.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented below. These data are critical for its handling, purification, and use in synthetic reactions.

| Property | Value | Reference(s) |

| CAS Number | 870997-57-2 | [1][2][3] |

| Molecular Formula | C₉H₁₂N₂O | [1][2][4] |

| Molecular Weight | 164.21 g/mol | [4] |

| Appearance | Pale yellow to white solid | [3] |

| Melting Point | 115-117 °C | [3] |

| Boiling Point | 309.75 °C (at 760 mmHg) | [1][3] |

| Density | 1.107 g/cm³ | [3] |

| IUPAC Name | This compound | [2] |

Molecular and Crystal Structure

The precise three-dimensional arrangement of atoms in this compound has been determined through X-ray crystallography.[4] The analysis reveals a non-planar conformation where the amide group is twisted relative to the benzene ring.

The mean plane of the amide group (C-C(=O)N-C) forms a dihedral angle of 33.93° with the plane of the benzene ring.[4] This twisted geometry is a consequence of steric hindrance between the substituents and the optimization of intramolecular hydrogen bonding. The molecular conformation is stabilized by an intramolecular N-H···O hydrogen bond between the amine hydrogen and the amide oxygen.[4] In the solid state, molecules are further linked by intermolecular N-H···N and N-H···O hydrogen bonds, forming distinct double-stranded chains.[4] This intricate network of hydrogen bonds dictates the crystal packing and influences physical properties such as melting point and solubility.

Part 2: Spectroscopic Characterization Profile

Predicted Spectroscopic Data

The following table summarizes the predicted data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

| Spectroscopy | Feature | Predicted Value / Observation | Rationale |

| ¹H NMR | Aromatic-H | δ 6.6-7.2 ppm (m, 3H) | Protons on the substituted benzene ring. |

| Amine-NH₂ | δ ~4.5-5.5 ppm (br s, 2H) | Broad singlet due to exchangeable protons of the primary amine. | |

| Amide-NH | δ ~7.8-8.2 ppm (br s, 1H) | Broad signal for the secondary amide proton, may show coupling to N-CH₃. | |

| N-CH₃ | δ ~2.8-3.0 ppm (d, 3H) | Doublet due to coupling with the amide N-H. | |

| Ar-CH₃ | δ ~2.1-2.3 ppm (s, 3H) | Singlet for the methyl group attached to the aromatic ring. | |

| ¹³C NMR | C=O (Amide) | δ ~168-172 ppm | Carbonyl carbon of the amide. |

| Aromatic-C | δ ~115-150 ppm | Six distinct signals for the carbons of the substituted benzene ring. | |

| N-CH₃ | δ ~26-28 ppm | Methyl carbon attached to the amide nitrogen. | |

| Ar-CH₃ | δ ~17-20 ppm | Methyl carbon attached to the aromatic ring. | |

| IR | N-H Stretch | 3300-3500 cm⁻¹ (two bands) | Asymmetric and symmetric stretching of the primary amine (NH₂). |

| N-H Stretch | ~3300 cm⁻¹ (one band) | Stretching of the secondary amide (N-H). | |

| C=O Stretch | 1630-1660 cm⁻¹ | Strong absorption from the amide carbonyl group. | |

| Aromatic C=C | ~1600, ~1450 cm⁻¹ | Ring stretching vibrations. | |

| MS (EI) | [M]⁺ | m/z 164 | Molecular ion peak corresponding to the molecular weight. |

| Fragments | m/z 147, 133, 106 | Potential fragments from loss of -NH₃, -C(=O)NHCH₃, etc. |

Standardized Protocol for Spectroscopic Analysis

The following protocols are standard methodologies for acquiring high-quality spectroscopic data for organic compounds like this compound.

Protocol 2.2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for its ability to slow the exchange of labile N-H protons, allowing for better resolution.[5]

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field spectrometer.

-

Acquire a standard one-pulse spectrum over a spectral width of 0-12 ppm.

-

The number of scans should be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire the spectrum over a width of 0-220 ppm.

-

A higher number of scans will be required due to the low natural abundance of ¹³C.

-

Protocol 2.2.2: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the powder directly onto the ATR crystal and apply pressure.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum.

-

Typically, data is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Protocol 2.2.3: Mass Spectrometry (MS)

-

Sample Introduction: For a volatile and thermally stable compound, use a direct insertion probe with Electron Ionization (EI). For less stable compounds, Electrospray Ionization (ESI) is preferable.

-

Data Acquisition (EI):

-

Use a standard electron energy of 70 eV.

-

Acquire data over a mass range of m/z 40-400 to ensure capture of the molecular ion and key fragments.

-

Part 3: Synthesis and Reactivity

This compound is a synthetic intermediate, and its preparation is a key step in more complex syntheses.

Synthesis Pathway

A common and efficient method for preparing this compound involves the reaction of a substituted isatoic anhydride with methylamine.[4] Isatoic anhydrides are stable, crystalline solids that serve as effective precursors to anthranilamides. The reaction proceeds via nucleophilic attack of the amine on the anhydride, followed by ring-opening and decarboxylation to yield the final product.

Experimental Protocol: Synthesis from Isatoic Anhydride [4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 3-methylisatoic anhydride in a suitable solvent (e.g., water or a polar organic solvent).

-

Amine Addition: Slowly add an aqueous solution of methylamine to the suspension at room temperature. The reaction is typically exothermic.

-

Reaction Progression: Stir the mixture vigorously. The evolution of carbon dioxide gas will be observed as the reaction proceeds. Continue stirring until the gas evolution ceases and the starting material is fully consumed (monitor by TLC).

-

Workup and Isolation: Upon completion, the product may precipitate from the solution. If not, the product can be extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield colorless or pale yellow crystals.[4]

Chemical Reactivity

The reactivity of this compound is governed by its three primary functional groups:

-

Aromatic Amine (-NH₂): This group is nucleophilic and can undergo typical reactions such as diazotization, acylation, and alkylation. It also activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions (positions 4 and 6).

-

Aromatic Ring: The ring can be functionalized via electrophilic aromatic substitution. For example, chlorination with reagents like sulfuryl chloride can introduce a chlorine atom, a key step in the synthesis of certain insecticides.[7]

-

Amide (-C(=O)NH-): The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions. The N-H proton is weakly acidic.

Part 4: Applications and Biological Significance

The primary value of this compound lies in its role as a versatile chemical building block.

Intermediate in Agrochemicals

The anthranilamide scaffold is central to a modern class of insecticides known as ryanodine receptor modulators.[8] While this compound itself is not the active ingredient, its chlorinated analog, 2-amino-5-chloro-N,3-dimethylbenzamide , is a crucial intermediate in the industrial synthesis of Chlorantraniliprole .[9][10] Chlorantraniliprole is a potent, selective insecticide that controls a wide range of chewing pests. The synthesis of this analog underscores the industrial relevance of the parent compound's chemistry.

Precursor in Pharmaceutical Research

Substituted anthranilamides are recognized as privileged structures in medicinal chemistry due to their ability to form key hydrogen bonds and participate in various biological interactions. They have been investigated for a wide range of biological activities, including antibacterial, antifungal, and antiviral effects.[4] The structural motifs present in this compound make it an attractive starting point for the synthesis of new chemical entities in drug discovery programs.

Part 5: Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous, and all handling should be performed in accordance with its Safety Data Sheet (SDS).

GHS Hazard Classification

| Hazard Code | Statement | Class | Pictogram |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) | GHS07 |

| H315 | Causes skin irritation | Skin Irritation (Category 2) | GHS07 |

| H319 | Causes serious eye irritation | Eye Irritation (Category 2A) | GHS07 |

| H335 | May cause respiratory irritation | STOT SE (Category 3) | GHS07 |

Source: PubChem[2]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Wash off with soap and plenty of water. Seek medical attention if irritation persists.

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Conclusion

This compound is a well-characterized organic compound whose importance extends beyond its fundamental chemical properties. Its specific structural arrangement, featuring a reactive amino group and a conformationally influential amide side chain, makes it a valuable intermediate. Its primary significance lies in its utility as a precursor in the multi-step synthesis of high-value commercial products, particularly next-generation insecticides. A thorough understanding of its structure, reactivity, and safety profile, as detailed in this guide, is crucial for its effective and safe application in research and development.

References

- National Center for Biotechnology Information. (n.d.). This compound. PMC - NIH.

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16770689, this compound.

- Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 25157282, 2-Amino-5-cyano-N,3-dimethylbenzamide.

- Indian Patent Office. (n.d.). An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide.

- Patent Guru. (n.d.). METHOD FOR PREPARING 2-AMINO-5-CHLORO-N,3-DIMETHYLBENZAMIDE.

- Capot Chemical. (2019). MSDS of 2-Amino-5-cyano-N,3-dimethylbenzamide.

- Chemsrc. (n.d.). This compound.

- ResearchGate. (n.d.). (PDF) 2-Amino-N,3-dimethyl-benzamide.

- DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid.

Sources

- 1. This compound | 870997-57-2 | VJB99757 [biosynth.com]

- 2. This compound | C9H12N2O | CID 16770689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 2-Amino-N,3-dimethylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl [quickcompany.in]

- 10. Page loading... [wap.guidechem.com]

Navigating the Chemical Landscape of Substituted Benzamides: A Technical Guide to 2-Amino-N,3-dimethylbenzamide and Its Cyano-Substituted Analogue

Foreword

In the intricate world of chemical synthesis and drug discovery, precision in nomenclature is paramount. A minor alteration in a chemical name can lead to a vastly different molecule with distinct properties and applications. This guide addresses a common point of confusion surrounding "2-Amino-N,3-dimethylbenzamide," a name that can refer to two separate, albeit structurally related, chemical entities. This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a clear delineation between these two compounds. We will delve into their respective synonyms, chemical properties, synthesis pathways, and primary applications, with a focus on the practical insights and experimental rationale that underpin their use in the laboratory and industry.

Disambiguation of "this compound"

The primary objective of this guide is to clarify the identities of two distinct compounds that are often confused due to their similar names. It is critical for researchers to distinguish between them to ensure the procurement of the correct reagents and the validity of experimental outcomes.

-

Compound A: this compound

-

CAS Number: 870997-57-2

-

Molecular Formula: C₉H₁₂N₂O

-

Key Feature: A simple substituted benzamide.

-

-

Compound B: 2-Amino-5-cyano-N,3-dimethylbenzamide

-

CAS Number: 890707-29-6

-

Molecular Formula: C₁₀H₁₁N₃O

-

Key Feature: Contains an additional cyano (-C≡N) group on the benzene ring.

-

This guide will treat each compound separately, providing a comprehensive overview of its chemical identity, properties, and technical applications.

Technical Profile: this compound

Chemical Identity and Synonyms

This compound is a foundational building block in synthetic organic chemistry. Its proper identification is crucial for sourcing and application.

-

IUPAC Name: this compound

-

Synonyms:

Physicochemical Properties

A summary of the key physical and chemical properties is presented in the table below. These properties are essential for designing experimental conditions, such as solvent selection and reaction temperature.

| Property | Value | Source(s) |

| Molecular Weight | 164.20 g/mol | [1][3] |

| Appearance | Pale yellow to white solid | [3] |

| Melting Point | 115-117 °C | [3] |

| Boiling Point | 309.75 °C at 760 mmHg | [1][2][3] |

| Density | 1.107 g/cm³ | [2][3] |

| Flash Point | 141.1 °C | [6] |

| InChI Key | FBOWFVWOCBTBPH-UHFFFAOYSA-N | [2] |

Synthesis Protocol: A Validated Approach

The synthesis of this compound is often achieved through the aminolysis of a benzoxazinedione precursor. This method is efficient and yields a high-purity product.

Reaction: 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione reacts with aqueous methylamine in the presence of an acid catalyst to yield this compound.

Experimental Rationale: The benzoxazinedione is a stable and readily available starting material. The use of aqueous methylamine provides both the nucleophile and a basic medium. Acetic acid is added as a catalyst to facilitate the ring-opening of the benzoxazinedione, making the carbonyl group more susceptible to nucleophilic attack by the methylamine. The reaction temperature is kept moderate (35-37 °C) to ensure a controlled reaction rate and minimize the formation of byproducts.

Step-by-Step Protocol:

-

A mixture of 8-methyl-2H-3,l-benzoxazine-2,4(lH)-dione (18 g, 0.1 mol) and acetic acid (1.2 g, 0.02 mol) in ethyl acetate (200 mL) is warmed to 35 °C.[7]

-

Aqueous methylamine (40%, 9.0 g, 0.12 mol) is added dropwise over 50 minutes, maintaining the temperature between 35-37 °C.[7]

-

An additional portion of aqueous methylamine (40%, 0.9 g, 12 mmol) is added, and the mixture is stirred for an additional 2.5 hours at 36 °C to ensure complete reaction.[7]

-

Water (20 mL) is added to quench the reaction and dissolve any water-soluble impurities.

-

The layers are separated, and the organic layer is washed with water, dried over MgSO₄, and evaporated to afford the title compound.[7]

-

This protocol has been reported to yield the product in approximately 92% purity.[7]

Synthesis Workflow Diagram:

Caption: Synthesis workflow for this compound.

Applications and Market Significance

This compound is a valuable intermediate in the synthesis of more complex molecules. Its primary applications are in the pharmaceutical and agrochemical industries.

-

Pharmaceutical Intermediate: It serves as a building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the development of antibacterial agents.[5] The market for this compound is driven by the increasing need for new and effective treatments for a variety of diseases.[5]

-

Agrochemical Synthesis: This compound is also utilized in the production of pesticides.[8]

-

Research and Development: It is widely used in academic and industrial research for the development of novel compounds.[8]

The global market for this compound was valued at USD 0.15 billion in 2024 and is projected to grow, indicating its importance in the chemical industry.[5]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Keep in a dark place, under an inert atmosphere, at room temperature.[4]

Technical Profile: 2-Amino-5-cyano-N,3-dimethylbenzamide

Chemical Identity and Synonyms

The presence of the cyano group significantly alters the reactivity and applications of this molecule compared to its non-cyano counterpart.

-

Synonyms:

Physicochemical Properties

The physicochemical properties of this cyano-substituted benzamide are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 189.21 g/mol | [9] |

| Appearance | Solid | |

| Boiling Point | 359.2 °C (Predicted) | [9] |

| Density | 1.20 g/cm³ (Predicted) | [9] |

| InChI Key | UOCPQZOXOQZEGV-UHFFFAOYSA-N | [1][11] |

Synthesis Protocols: Pathways to a Key Intermediate

2-Amino-5-cyano-N,3-dimethylbenzamide is a crucial intermediate in the synthesis of the insecticide Cyantraniliprole.[6][9][12] Several methods have been developed for its synthesis, with a focus on yield and purity.

Method 1: Direct Cyanation of a Bromo-Precursor

This is a common and effective method for introducing the cyano group.

Reaction: 2-amino-5-bromo-N,3-dimethylbenzamide reacts with a cyanide source, such as sodium cyanide or copper(I) cyanide, to yield the desired product.

Experimental Rationale: This is a nucleophilic aromatic substitution reaction. The bromo-substituent is a good leaving group, and the cyanide ion is a potent nucleophile. The use of a palladium catalyst can facilitate this reaction, particularly with less reactive aryl bromides. The choice of solvent (e.g., THF or N,N-dimethylacetamide) is critical to ensure the solubility of the reactants and to facilitate the reaction.

Step-by-Step Protocol (Conceptual):

-

Dissolve 2-amino-5-bromo-N,3-dimethylbenzamide in a suitable solvent (e.g., THF or N,N-dimethylacetamide) under a nitrogen atmosphere.

-

Add a cyanide source, such as sodium cyanide, and a palladium catalyst.

-

Heat the reaction mixture to the appropriate temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture and perform an appropriate workup, which may include filtration, extraction, and purification by crystallization or chromatography.

-

This method has been reported to yield high-purity products (up to 99%).[1]

Method 2: Ester-Methylamine Coupling

This method involves the formation of the amide bond as the final step.

Reaction: A 2-amino-5-cyano-3-methylbenzoic acid ester is reacted with methylamine to form the final benzamide product.[1]

Experimental Rationale: This is a classic amidation reaction. The ester is a good electrophile, and methylamine is the nucleophile. The reaction is often catalyzed by a base, which deprotonates the methylamine, increasing its nucleophilicity.

Synthesis Workflow Diagram (Direct Cyanation):

Caption: Direct cyanation workflow for the synthesis of 2-Amino-5-cyano-N,3-dimethylbenzamide.

Applications and Industrial Relevance

The primary and most significant application of 2-Amino-5-cyano-N,3-dimethylbenzamide is its role as a key intermediate in the agrochemical industry.

-

Intermediate for Cyantraniliprole: This compound is a direct precursor to Cyantraniliprole, a broad-spectrum insecticide.[1][6][9][12] Cyantraniliprole belongs to the anthranilic diamide class of insecticides and is effective against a wide range of chewing and sucking insect pests.

-

Pharmaceutical Research: The presence of the cyano and amino groups makes it a compound of interest for medicinal chemistry, with potential applications in drug design.[11]

-

Chemical Synthesis: It serves as a versatile intermediate for the synthesis of other complex organic molecules.[1]

The use of this compound is predominantly for industrial applications as an intermediate.[9][10]

Safety and Handling

The safety profile of 2-Amino-5-cyano-N,3-dimethylbenzamide reflects its chemical nature.

-

GHS Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Keep in a dark place, in a dry and inert atmosphere, at room temperature.[9]

Conclusion

This technical guide has provided a comprehensive and clear distinction between this compound (CAS 870997-57-2) and 2-Amino-5-cyano-N,3-dimethylbenzamide (CAS 890707-29-6). For researchers and professionals in the chemical and pharmaceutical sciences, understanding the unique identifiers, properties, synthesis, and applications of each compound is not merely an academic exercise but a practical necessity for successful research and development. By presenting detailed protocols, experimental rationales, and clear visual workflows, this guide aims to equip scientists with the knowledge required to confidently and accurately work with these important chemical building blocks.

References

- 2-AMino-5-cyano-N,3-diMethylbenzaMide | 890707-29-6. (n.d.). Lookchem.

- This compound (CAS 870997-57-2) Market. (2026, January 10). Reports and Data.

- This compound | CAS#:870997-57-2. (n.d.). Chemsrc.

- 2-Amino-5-cyano-N,3-dimethylbenzamide | C10H11N3O. (n.d.). PubChem.

- This compound (CAS 870997-57-2) Market Is Booming So Rapidly. (2023, October 13). openPR.com.

- This compound | C9H12N2O. (n.d.). PubChem.

Sources

- 1. Buy 2-Amino-5-cyano-N,3-dimethylbenzamide | 890707-29-6 [smolecule.com]

- 2. This compound | 870997-57-2 [chemnet.com]

- 3. 870997-57-2|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 870997-57-2 [sigmaaldrich.com]

- 5. reportsanddata.com [reportsanddata.com]

- 6. 2-AMino-5-cyano-N,3-diMethylbenzaMide | 890707-29-6 [chemicalbook.com]

- 7. 870997-57-2 | this compound | Aryls | Ambeed.com [ambeed.com]

- 8. openpr.com [openpr.com]

- 9. lookchem.com [lookchem.com]

- 10. 2-Amino-5-cyano-N,3-dimethylbenzamide | C10H11N3O | CID 25157282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CAS 890707-29-6: 2-Amino-5-cyano-N,3-dimethylbenzamide [cymitquimica.com]

- 12. 2-amino-5-cyano-N,3-dimethylbenzamide (Intermediate of cyantraniliprole) | Hangzhou Keying Chem Co., Ltd. [keyingchem.com]

An In-depth Technical Guide to the Biological Activity of 2-Amino-N,3-dimethylbenzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-N,3-dimethylbenzamide scaffold represents a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the known biological activities of these derivatives, with a particular focus on their potential as Poly (ADP-ribose) polymerase (PARP) inhibitors and their applications in oncology. We will delve into the mechanistic underpinnings of their action, explore structure-activity relationships, and provide detailed experimental protocols for their synthesis and biological evaluation. This document is intended to be a valuable resource for researchers and drug development professionals working in the field of small molecule therapeutics.

Introduction: The Emergence of the 2-Aminobenzamide Scaffold

The 2-aminobenzamide core is a recurring motif in a multitude of biologically active molecules. Its inherent structural features, including a primary aromatic amine and a secondary amide, provide key hydrogen bonding donors and acceptors that facilitate interactions with various biological targets. The strategic placement of a methyl group at the 3-position and on the amide nitrogen in this compound introduces steric and electronic modifications that can significantly influence binding affinity, selectivity, and pharmacokinetic properties.

Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and insecticidal effects.[1][2][3] However, it is their role as enzyme inhibitors, particularly in the context of cancer therapy, that has garnered the most significant scientific interest.

Mechanism of Action: Targeting the DNA Damage Response Pathway

A primary and well-documented mechanism of action for many this compound derivatives is the inhibition of Poly (ADP-ribose) polymerase (PARP) enzymes.[4][5] PARPs are a family of enzymes crucial for the repair of single-strand DNA breaks.[6] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death through a process known as synthetic lethality.[6]

The benzamide fragment is a well-established pharmacophore that mimics the nicotinamide moiety of the NAD+ cofactor, which is the substrate for PARP enzymes. By competitively binding to the nicotinamide-binding site of the PARP catalytic domain, these inhibitors prevent the synthesis of poly(ADP-ribose) chains, thereby disrupting the DNA repair process.

Signaling Pathway: PARP Inhibition and Synthetic Lethality

Caption: PARP inhibition in BRCA-deficient cancer cells.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives can be significantly modulated by the introduction of various substituents on the aromatic ring and the amide nitrogen. While a comprehensive SAR study for this specific scaffold is an ongoing area of research, general principles can be inferred from related benzamide-based PARP inhibitors.

| Position | Substituent | Effect on Activity | Rationale |

| 5-position | Halogens (e.g., Cl, F) | Often increases potency | Can enhance binding affinity through halogen bonding and improve pharmacokinetic properties. |

| 5-position | Cyano group | Can increase potency | Acts as a hydrogen bond acceptor and can participate in key interactions within the active site. |

| N-methyl group | Replacement with larger alkyl or aryl groups | Variable | Can be used to explore additional binding pockets and modulate solubility and metabolic stability. |

| Aromatic Ring | Fused ring systems (e.g., quinazolinone) | Can increase potency and selectivity | Rigidification of the scaffold can lock the molecule in a bioactive conformation.[4] |

Experimental Protocols

General Synthesis of this compound Derivatives

A common synthetic route to this compound derivatives starts from 2-nitro-3-methylbenzoic acid.[7]

Step 1: Reduction of the Nitro Group

-

Reactants: 2-nitro-3-methylbenzoic acid, a reducing agent (e.g., Fe/HCl, H₂/Pd-C).

-

Solvent: Ethanol or methanol.

-

Procedure: The 2-nitro-3-methylbenzoic acid is dissolved in the solvent, and the reducing agent is added. The reaction is stirred at room temperature or with gentle heating until the reduction is complete (monitored by TLC). The mixture is then filtered, and the solvent is removed under reduced pressure to yield 2-amino-3-methylbenzoic acid.

Step 2: Chlorination (for 5-chloro derivatives)

-

Reactants: 2-amino-3-methylbenzoic acid, a chlorinating agent (e.g., N-chlorosuccinimide).

-

Solvent: Acetonitrile or DMF.

-

Procedure: The 2-amino-3-methylbenzoic acid is dissolved in the solvent, and the chlorinating agent is added portion-wise. The reaction is stirred at room temperature until completion. The product, 2-amino-5-chloro-3-methylbenzoic acid, is isolated by precipitation or extraction.

Step 3: Amide Formation

-

Reactants: The substituted 2-aminobenzoic acid, methylamine, a coupling agent (e.g., HATU, HOBt/EDC).

-

Solvent: DMF or DCM.

-

Procedure: The carboxylic acid is activated with the coupling agent, and then methylamine is added. The reaction is stirred at room temperature until completion. The final product is purified by column chromatography.

PARP1 Inhibition Assay (Homogeneous Fluorescence Polarization Assay)

This assay measures the inhibition of PARP1-catalyzed incorporation of biotinylated ADP-ribose onto a histone H1 substrate.

-

Materials: Recombinant human PARP1, activated DNA, NAD+, biotinylated NAD+, Histone H1, streptavidin-fluorescein, 384-well black plates.

-

Procedure:

-

Add test compounds (this compound derivatives) at various concentrations to the wells.

-

Add a mixture of PARP1, activated DNA, and Histone H1.

-

Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and add streptavidin-fluorescein.

-

Incubate for 30 minutes in the dark.

-

Read the fluorescence polarization on a suitable plate reader.

-

-

Data Analysis: Calculate the IC₅₀ values from the dose-response curves.

Caption: Workflow for a PARP1 inhibition assay.

Other Reported Biological Activities

While PARP inhibition is a major focus, derivatives of the 2-aminobenzamide scaffold have shown promise in other therapeutic areas:

-

Antimicrobial Activity: Certain 2-aminobenzamide derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains.[3] The mechanism of action in this context is likely different from PARP inhibition and may involve disruption of microbial cell wall synthesis or other essential cellular processes.

-

EGFR Inhibition: Hybrid molecules incorporating the 2-amino-N-methoxybenzamide scaffold have been designed as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) for the treatment of non-small cell lung cancer.[8]

-

Insecticidal Activity: The parent anthranilamide structure is the basis for a class of insecticides that act as ryanodine receptor modulators.[2]

Future Directions and Conclusion

The this compound scaffold is a promising starting point for the development of novel therapeutics. The established role of the benzamide core in PARP inhibition provides a strong foundation for the design of new anticancer agents. Future research should focus on:

-

Expanding the SAR: Systematic exploration of substituents at various positions to optimize potency, selectivity, and pharmacokinetic profiles.

-

Investigating Other Biological Targets: Exploring the potential of these derivatives to inhibit other enzymes or modulate different signaling pathways.

-

Developing Drug Delivery Strategies: Formulating promising lead compounds to enhance their bioavailability and tumor-targeting capabilities.

References

- AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE.

- Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.

- METHOD FOR PREPARING 2-AMINO-5-CHLORO-N,3-DIMETHYLBENZAMIDE.

- Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

- This compound.

- (PDF) 2-Amino-N,3-dimethyl-benzamide.

- Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. [Link]

- This compound. PubChem. [Link]

- Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosyl

- Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides.

- Sequential development of 1st, 2nd, and 3rd generation PARP inhibitors.

- SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]

- Nimesulide Containing Dimethoxy Benzamide: From Fever Reduction to Cancer Treatment.

- Synergistic Effects of PARP Inhibition and Cholesterol Biosynthesis Pathway Modulation.

- 2 -oxybenzamide derivatives as parp inhibitors.

- Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.

- This compound. Chemsrc. [Link]

Sources

- 1. 2-Amino-N,3-dimethylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synergistic Effects of PARP Inhibition and Cholesterol Biosynthesis Pathway Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Amino-N,3-dimethylbenzamide

Foreword: The following guide addresses the topic of the mechanism of action for 2-Amino-N,3-dimethylbenzamide. It is critical to establish at the outset that, based on a comprehensive review of current scientific literature, the specific molecular mechanism of this compound is not yet fully elucidated. This document, therefore, serves a dual purpose: first, to consolidate the existing knowledge on this compound and its broader chemical family, and second, to present a rigorous, field-proven framework for the systematic investigation and determination of its mechanism of action. This guide is intended for researchers, scientists, and drug development professionals who are poised to undertake such an investigation.

Introduction to this compound: Knowns and Unknowns

This compound is an organic compound belonging to the anthranilamide class of molecules.[1] Its chemical structure, characterized by an amino group and a dimethylbenzamide moiety on a benzene ring, is well-defined.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O | [2][3] |

| Molecular Weight | 164.20 g/mol | [2][3] |

| CAS Number | 870997-57-2 | [2][3] |

| Appearance | Pale yellow to white solid | [4] |

| Melting Point | 115-117 °C | [4] |

| Boiling Point | 309.75 °C at 760 mmHg | [3][4] |

While its physical properties are cataloged, its biological role remains largely unexplored. It is recognized as an important intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][5][6] The broader family of anthranilamide derivatives has been associated with a range of biological activities, including antibacterial, antifungal, antiviral, and insecticidal effects.[1] This suggests that this compound may possess latent therapeutic potential, warranting a deeper mechanistic investigation.

A Proposed Research Framework for Mechanistic Elucidation

The core of this guide is a strategic workflow designed to systematically uncover the mechanism of action of a novel compound like this compound. This framework is built on the principles of hypothesis generation, rigorous testing, and self-validating experimental design.

Phase 1: Broad Phenotypic Screening

The initial step is to identify a consistent and reproducible biological effect. A broad, unbiased screening approach is recommended to cast a wide net and identify potential therapeutic areas.

Experimental Protocol 1: NCI-60 Human Tumor Cell Line Screen (Adapted)

-

Objective: To assess the cytotoxic or cytostatic activity of this compound against a diverse panel of human cancer cell lines.

-

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in complete culture medium to achieve final concentrations ranging from 10 nM to 100 µM.

-

Cell Culture: Seed cells from a diverse panel (e.g., representing leukemia, lung, colon, breast, ovarian, and prostate cancers) in 96-well plates at their optimal densities and allow them to adhere overnight.

-

Treatment: Replace the medium with the prepared compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Viability Assessment (MTT Assay):

-

Add 10 µL of 12 mM MTT stock solution to each well and incubate for 4 hours.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot dose-response curves and determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

-

-

Causality and Self-Validation: A consistent GI₅₀ across multiple cell lines, particularly those from a specific tissue of origin, provides a strong, validated starting point for a more focused investigation. The use of a well-characterized control like Doxorubicin validates the assay's performance.

Phase 2: Target Deconvolution and Validation

Assuming a positive result in the phenotypic screen (e.g., potent activity against ovarian cancer cell lines), the next critical phase is to identify the molecular target(s) responsible for this effect.

Hypothesis-Driven Approach: The benzamide scaffold is a known pharmacophore in various enzyme inhibitors. Notably, several FDA-approved Poly (ADP-ribose) polymerase (PARP) inhibitors, used for treating BRCA-mutated cancers, feature a benzamide core.[7][8] Therefore, a logical first hypothesis is that this compound may function as a PARP inhibitor.

Experimental Protocol 2: In Vitro PARP1 Inhibition Assay

-

Objective: To directly measure the inhibitory effect of the compound on PARP1 enzymatic activity.

-

Methodology:

-

Assay Principle: Utilize a commercially available chemiluminescent PARP1 assay kit. This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct product of PARP1 activity.

-

Reaction Setup: In a 96-well plate, combine recombinant human PARP1 enzyme, activated DNA, histone proteins, and varying concentrations of this compound (or a known PARP inhibitor like Olaparib as a positive control).

-

Initiation: Start the reaction by adding a NAD+/Biotinylated NAD+ mixture. Incubate at room temperature for 60 minutes.

-

Detection:

-

Add Streptavidin-HRP to the wells to bind to the biotinylated histones.

-

Add a chemiluminescent substrate and immediately measure the light output using a luminometer.

-

-

Data Analysis: The signal is inversely proportional to PARP1 inhibition. Calculate the IC₅₀ value for this compound.

-

-

Trustworthiness: A low IC₅₀ value (<1 µM) in this biochemical assay provides direct evidence of target engagement. Comparing the result to a known standard (Olaparib) ensures the assay is performing within expected parameters.

Workflow for Target Identification and Validation

Caption: Hypothetical signaling pathway of PARP inhibition.

Conclusion

While the definitive mechanism of action for this compound remains to be discovered, its chemical lineage suggests fertile ground for investigation. The framework presented here offers a logical, multi-phased approach to move from broad phenotypic observation to specific molecular target validation and pathway analysis. By employing these self-validating protocols, research and drug development professionals can systematically de-orphan this compound, potentially unlocking a new therapeutic agent. The key lies not in knowing the answer beforehand, but in executing a rigorous and unbiased scientific process to find it.

References

A comprehensive list of references will be compiled upon the completion of the full research investigation. The foundational literature and data sources underpinning this proposed framework are provided below.

- 2-Amino-5-cyano-N,3-dimethylbenzamide | C10H11N3O | CID 25157282 - PubChem.

- Novel Small Molecule Inhibitor for Treatment of PARP inhibitor-Resistant Ovarian Cancer | Yale Ventures. Yale University. [Link]

- This compound | C9H12N2O | CID 16770689 - PubChem.

- This compound - PMC - NIH.

- Methoxybenzamide derivative of nimesulide from anti-fever to anti-cancer: Chemical characterization and cytotoxicity - NIH.

- Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides.

- Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - MDPI. MDPI. [Link]

- 2-Amino-N,3-dimethyl-benzamide - PubMed.

- Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents.

- Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents.

- 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Tre

- CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

- Update on Combination Strategies of PARP Inhibitors - PMC - NIH.

- Dual Inhibition of PARP and ATR Feasible, Early Trials Suggest - Oncology News Central. Oncology News Central. [Link]

- PARP Inhibitors for BRCA-Mut

- A combination of PARP and CHK1 inhibitors efficiently antagonizes MYCN-driven tumors.

Sources

- 1. 2-Amino-N,3-dimethylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C9H12N2O | CID 16770689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 870997-57-2 | VJB99757 [biosynth.com]

- 4. echemi.com [echemi.com]

- 5. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]

- 6. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents [patents.google.com]

- 7. Novel Small Molecule Inhibitor for Treatment of PARP inhibitor-Resistant Ovarian Cancer | Yale Ventures [ventures.yale.edu]

- 8. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing the Potential of the 2-Amino-N,3-dimethylbenzamide Scaffold: A Technical Guide for Medicinal Chemistry

Abstract

The benzamide and its ortho-amino substituted variant, anthranilamide, represent privileged scaffolds in medicinal chemistry, forming the core of numerous clinically successful therapeutics. This technical guide addresses the untapped potential of a specific, simple derivative: 2-Amino-N,3-dimethylbenzamide. While direct research into its medicinal applications is nascent, its structural features suggest significant promise. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond the known role of related compounds in agrochemical synthesis to build a robust, evidence-based case for the exploration of this compound as a foundational core for novel drug discovery programs. We will dissect the vast therapeutic landscape of the parent benzamide scaffold, detail key structure-activity relationships, and provide actionable synthetic and screening protocols to catalyze future research and development.

Introduction: A Scaffold of Untapped Opportunity

The quest for novel chemical entities with therapeutic potential often leads researchers to scaffolds that combine synthetic accessibility with proven biological relevance. The benzamide moiety is a cornerstone of modern drug discovery, valued for its ability to form key hydrogen bonds and act as a stable, rigid linker.[1][2] The addition of an ortho-amino group to form the anthranilamide scaffold further enhances its utility, introducing an additional vector for interaction with biological targets and influencing physicochemical properties.[3]

Currently, the scientific literature on this compound is sparse, primarily identifying it and its halogenated derivatives as key intermediates in the synthesis of potent insecticides. However, to view this compound solely through an agrochemical lens is to overlook its potential as a valuable starting point for medicinal chemistry campaigns. The strategic placement of the amino, methyl, and N-methyl amide groups provides a unique three-dimensional arrangement of hydrogen bond donors, acceptors, and hydrophobic features, ripe for exploration.

This guide will therefore pivot from the known to the potential. We will first establish the broad and potent bioactivity of the general benzamide and anthranilamide classes and then leverage these insights to construct a hypothesis-driven roadmap for the systematic investigation of this compound as a core for next-generation therapeutics.

The Benzamide and Anthranilamide Scaffolds: A Legacy of Therapeutic Success

The versatility of the benzamide core is demonstrated by its presence in a wide range of approved drugs and clinical candidates.[4][5] This section explores the key therapeutic areas where this scaffold has proven indispensable.

Oncology: A Multi-Targeted Approach to Cancer Therapy

In oncology, benzamide derivatives have emerged as powerful inhibitors of several critical enzyme families.[5]

-

Kinase Inhibition: Many benzamides function as ATP-competitive inhibitors of protein kinases, which are often dysregulated in cancer.[6][7] The benzamide core can effectively occupy the ATP-binding pocket, forming crucial interactions that block downstream signaling pathways responsible for cell proliferation and survival.[5] A prime example is Entrectinib, a potent inhibitor of Trk, ROS1, and ALK kinases.[5]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Spectroscopic Analysis of 2-Amino-N,3-dimethylbenzamide

Introduction

In the landscape of pharmaceutical and chemical synthesis, the unambiguous structural confirmation of organic intermediates is paramount. 2-Amino-N,3-dimethylbenzamide (C₉H₁₂N₂O, Molar Mass: 164.21 g/mol ) is a key building block in the synthesis of various biologically active compounds, including medicines and agricultural chemicals.[1] Its molecular architecture, featuring a substituted aromatic ring, a primary amine, and a secondary amide, presents a unique spectroscopic fingerprint. This guide provides an in-depth, multi-technique approach to the spectroscopic analysis of this compound, moving beyond mere data presentation to elucidate the rationale behind the analytical workflow. Our objective is to equip researchers and drug development professionals with a robust framework for structural verification, impurity profiling, and quality control.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's structure is essential before delving into its spectral data. This compound is an anthranilamide derivative. The spatial arrangement of its functional groups—a primary amino group (-NH₂) and an N-methyl amide group (-C(=O)NHCH₃) ortho to a methyl group (-CH₃) on the benzene ring—dictates its chemical behavior and spectroscopic characteristics.

| Property | Value | Source |

| CAS Number | 870997-57-2 | [2][3][4] |

| Molecular Formula | C₉H₁₂N₂O | [2][3][4] |

| Molecular Weight | 164.21 g/mol | [1][2] |

| IUPAC Name | This compound | [3] |

| Melting Point | 115-117 °C | [4] |

| Boiling Point | 309.8 °C at 760 mmHg | [5] |

The molecule's conformation is stabilized by an intramolecular hydrogen bond between one of the amine hydrogens and the amide oxygen.[1] This structural feature, along with the electronic effects of the substituents on the aromatic ring, will have noticeable effects in the subsequent spectral analyses.

Integrated Analytical Workflow

No single spectroscopic technique provides a complete structural picture. A synergistic approach is required for definitive characterization. The logical flow of analysis ensures that each step builds upon the last, from a high-level functional group overview to a detailed map of the atomic framework.

Caption: Integrated workflow for spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR is the initial workhorse for structural confirmation. It provides rapid, definitive evidence of the key functional groups. For this molecule, we are specifically probing for the vibrational signatures of the N-H bonds in both the amine and amide, and the critical C=O stretch of the amide. The absence or significant shift of these bands would immediately indicate a structural issue.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropyl alcohol and performing a background scan.

-

Place a small amount (1-2 mg) of the solid this compound sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Process the data by performing an ATR correction and baseline correction.

Data Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Two sharp-to-medium bands. |

| 3350 - 3150 | N-H Stretch | Secondary Amide (-NH-) | One medium, potentially broad band.[6] |

| 1680 - 1640 | C=O Stretch (Amide I) | Secondary Amide | Strong, sharp absorption.[6] |

| 1570 - 1515 | N-H Bend (Amide II) | Secondary Amide | Medium to strong absorption. |

| 1600, 1475 | C=C Aromatic Ring Stretch | Benzene Ring | Two sharp bands of variable intensity. |

| 1370 - 1350 | C-N Stretch | Aromatic Amine | Medium absorption. |

The presence of distinct bands in the high-frequency N-H region confirms both amine and amide functionalities. The strong carbonyl absorption around 1650 cm⁻¹ is a key indicator of the amide group, providing orthogonal confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: While FT-IR confirms functional groups, NMR spectroscopy maps the precise carbon-hydrogen framework. ¹H NMR reveals the electronic environment, count, and connectivity of protons, while ¹³C NMR provides a census of all unique carbon atoms. For a molecule with multiple methyl groups and substituted aromatic protons, NMR is non-negotiable for isomeric differentiation.

Experimental Protocol: ¹H and ¹³C NMR

-

Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Causality Note: DMSO-d₆ is often preferred for amides as the acidic N-H protons are less likely to exchange and will appear as distinct, integrable signals.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H spectrum using a 400 MHz (or higher) spectrometer. Standard parameters include a 30-degree pulse and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C spectrum, typically using a proton-decoupled pulse sequence to yield singlets for all carbons. A longer acquisition time is required due to the low natural abundance of ¹³C.

4.1. ¹H NMR Data Interpretation The structure has 12 protons in 7 unique environments.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.2 - 6.6 | Multiplet | 3H | Ar-H | Aromatic protons on a substituted ring. The exact pattern will be complex due to the substitution. |

| ~6.3 | Broad Singlet | 1H | -C(=O)NH - | Amide proton, often broad. Its chemical shift can be concentration and temperature-dependent. |

| ~5.5 | Broad Singlet | 2H | -NH₂ | Primary amine protons, often broad due to quadrupole broadening and exchange. |

| ~2.9 | Doublet | 3H | -NH-CH₃ | N-methyl group coupled to the amide N-H proton (J ≈ 5 Hz).[7] |

| ~2.1 | Singlet | 3H | Ar-CH₃ | Aromatic methyl group, appears as a singlet as there are no adjacent protons.[7] |

4.2. ¹³C NMR Data Interpretation The structure has 9 unique carbon atoms.

| Chemical Shift (δ ppm) | Assignment | Rationale |

| ~170 | C =O | Amide carbonyl carbons are characteristically downfield.[8] |

| ~145 - 115 | C -NH₂, C -CH₃, 4 other Ar-C | Six aromatic carbons with distinct chemical shifts due to substituent effects. |

| ~26 | -NH-C H₃ | Aliphatic carbon of the N-methyl group. |

| ~17 | Ar-C H₃ | Aliphatic carbon of the aromatic methyl group. |

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides two critical pieces of information: the exact molecular weight and structural clues from fragmentation patterns. Electron Ionization (EI) is a standard technique that induces reproducible fragmentation, creating a "fingerprint" for the molecule. The primary goal is to observe the molecular ion (M⁺˙) at m/z 164 and rationalize its fragmentation to support the proposed structure.

Experimental Protocol: Electron Ionization (EI-MS)

-

Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.

-

Volatilize the sample using heat under high vacuum.

-

Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV).

-

Separate the resulting positively charged ions in a mass analyzer (e.g., a quadrupole).

-

Detect the ions to generate the mass spectrum.

Data Interpretation and Fragmentation The molecular ion peak should be observed at m/z = 164 , corresponding to the molecular formula [C₉H₁₂N₂O]⁺˙.[3][9]

Caption: Key EI-MS fragmentation pathways for the title compound.

Key Fragmentation Pathways:

-

Formation of m/z 134: This significant peak likely arises from the cleavage of the amide C-N bond, losing the •NHCH₃ radical to form a stable acylium ion.[10][11][12] This ion can subsequently lose carbon monoxide (CO) to form a fragment at m/z 106.

-

Formation of m/z 106: This fragment can also be formed directly from the molecular ion via alpha-cleavage, with the loss of the entire •C(=O)NHCH₃ radical group. This fragment corresponds to the 2-amino-3-methylphenyl cation.

-

Formation of m/z 149: Loss of a methyl radical (•CH₃), likely from the aromatic methyl group, results in a fragment at [M-15]⁺.

UV-Visible Spectroscopy

Expertise & Rationale: UV-Vis spectroscopy probes the electronic transitions within the molecule's chromophores. For this compound, the key chromophore is the substituted benzene ring in conjugation with the amino and amide groups. This analysis is particularly useful for quantitative analysis (using the Beer-Lambert law) and for detecting impurities that might alter the absorption profile.

Experimental Protocol

-

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of known concentration.

-

Perform serial dilutions to create a series of standards.

-

Scan the absorbance of the solutions from approximately 400 nm to 200 nm using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a reference.

-

Identify the wavelength(s) of maximum absorbance (λ_max).

Data Interpretation Aromatic amines and amides typically exhibit multiple absorption bands.[13][14]

-

π → π* Transitions: Expect strong absorptions (high molar absorptivity) in the range of 220-280 nm, characteristic of the electronic transitions within the substituted benzene ring.

-

n → π* Transitions: A weaker absorption may be observed at longer wavelengths (>280 nm) due to the non-bonding electrons on the nitrogen and oxygen atoms. The presence of the amino group, a strong activating group, will likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzamide.[15]

Conclusion

The structural elucidation of this compound is achieved through a systematic and integrated application of multiple spectroscopic techniques. FT-IR provides initial confirmation of essential functional groups. Mass spectrometry verifies the molecular weight and offers key fragmentation data. UV-Vis spectroscopy characterizes the electronic properties of the chromophoric system. Finally, ¹H and ¹³C NMR spectroscopy deliver the definitive, high-resolution map of the proton and carbon framework, allowing for unambiguous structural assignment. This comprehensive guide serves as a robust protocol, grounded in scientific principles, for the confident characterization of this important chemical intermediate.

References

- Biosynth. (n.d.). This compound.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). 2-Amino-5-cyano-N,3-dimethylbenzamide. National Center for Biotechnology Information.

- ECHEMI. (n.d.). This compound Formula.

- Chemsrc. (n.d.). This compound.

- PubChem. (n.d.). 2-Amino-3-methylbenzamide. National Center for Biotechnology Information.

- PubChem. (n.d.). 2-amino-5-bromo-N,3-dimethylbenzamide. National Center for Biotechnology Information.

- PubChem. (n.d.). 2-Amino-5-Chloro-N,3-Dimethylbenzamide. National Center for Biotechnology Information.

- The Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt.

- NIST. (n.d.). 2-Amino-N-methylbenzamide. NIST Chemistry WebBook.

- Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

- ACS Publications. (1967). The absorption spectra of simple amides and peptides. The Journal of Physical Chemistry.

- NIST. (n.d.). 2-Amino-N-methylbenzamide IR Spectrum. NIST Chemistry WebBook.

- Canadian Science Publishing. (1975). The Photolyses of Fully Aromatic Amides. Canadian Journal of Chemistry.

- NIST. (n.d.). 2-Amino-N-methylbenzamide General Information. NIST Chemistry WebBook.

- NIH. (n.d.). This compound. PMC.

- ResearchGate. (n.d.). UV spectra of amide 1 and ester 2 at 2 m in CDCl3.

- NIST. (n.d.). m-Amino-N,N-dimethylbenzamide. NIST Chemistry WebBook.

- PubChemLite. (n.d.). This compound (C9H12N2O).

- Ambeed. (n.d.). 870997-57-2 | this compound.

- ARC Journals. (n.d.). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines.

- SpringerLink. (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite.

- NIST. (n.d.). Welcome to the NIST WebBook. NIST Chemistry WebBook.

- ResearchGate. (2016). How to measure aromatic amine compounds using uv/visible spectrophotometer?.

- CORE. (n.d.). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin.

- CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products.

- PubChem. (n.d.). N,N-Dimethylbenzamide. National Center for Biotechnology Information.

- DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid.

- ResearchGate. (n.d.). 1H and 13C NMR study of hindered rotation in N1,N1‐dimethyl‐N2‐substituted phenylacetamidines.

- YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms.

- ResearchGate. (n.d.). FT-IR benzamide (1).

- Wiley Online Library. (n.d.). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids.

- ResearchGate. (n.d.). FT-IR and FT-Raman spectra, vibrational assignments, NBO analysis and DFT calculations of 2-amino-4-chlorobenzonitrile.

- PubMed. (n.d.). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes.

- ACS Publications. (n.d.). Fast-Atom Bombardment Tandem Mass Spectrometry Studies of Organo-Alkali-Metal Ions of Small Peptides.

Sources

- 1. 2-Amino-N,3-dimethylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 870997-57-2 | VJB99757 [biosynth.com]

- 3. This compound | C9H12N2O | CID 16770689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound | CAS#:870997-57-2 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. PubChemLite - this compound (C9H12N2O) [pubchemlite.lcsb.uni.lu]

- 10. youtube.com [youtube.com]

- 11. iris.unito.it [iris.unito.it]

- 12. Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. arcjournals.org [arcjournals.org]

2-Amino-N,3-dimethylbenzamide: A Technical Guide for the Synthetic Chemist

Abstract: This technical guide provides a comprehensive overview of 2-Amino-N,3-dimethylbenzamide, a versatile synthetic intermediate. The document details its chemical and physical properties, provides a robust protocol for its synthesis, and explores its utility as a foundational scaffold for the construction of more complex molecules. Particular emphasis is placed on the strategic value of its functional groups and their potential applications in modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, medicinal chemists, and process development scientists.

Core Compound Profile

This compound is a substituted anthranilamide derivative valued for its bifunctional nature. The presence of a nucleophilic aniline-type amino group ortho to a secondary amide provides a unique chemical handle for a variety of transformations. This dual functionality makes it a strategic building block for creating molecular complexity.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 870997-57-2 | [1][2][3] |

| Molecular Formula | C₉H₁₂N₂O | [1] |

| Molecular Weight | 164.20 g/mol | [1][2] |

| Appearance | Pale yellow to white solid | [2] |

| Melting Point | 115-117 °C | [2] |

| Boiling Point | 309.8 °C at 760 mmHg | [2] |

| Density | 1.107 g/cm³ | [2] |

Synthesis of this compound

The most direct and reliable synthesis of the title compound is achieved through the amidation of 2-amino-3-methylbenzoic acid. This transformation requires the activation of the carboxylic acid moiety to facilitate nucleophilic attack by methylamine. An alternative, well-documented approach begins with 3-methylisatoic anhydride, which serves as a convenient and reactive precursor.[3]

General Synthetic Workflow

The workflow involves activating the carboxylic acid of the starting material, followed by coupling with methylamine and subsequent purification. The choice of activating agent is critical for reaction efficiency and yield.

Caption: Experimental workflow for the synthesis of this compound.

Field-Proven Experimental Protocol

This protocol describes the synthesis via acid activation. All operations should be conducted in a well-ventilated fume hood.

Materials:

-

2-Amino-3-methylbenzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Methylamine solution (2.0 M in THF, 2.5 eq)

-

Triethylamine (TEA) (2.0 eq)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Flask Preparation: A three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Acid Activation: 2-Amino-3-methylbenzoic acid is suspended in anhydrous DCM. The flask is cooled to 0 °C using an ice-water bath. Thionyl chloride is added dropwise via the dropping funnel over 20 minutes. Causality: This slow, cooled addition is critical to manage the exothermic reaction and prevent the formation of undesired side products. Thionyl chloride is a highly effective activating agent, converting the carboxylic acid to a more reactive acyl chloride.

-

Reaction Monitoring: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 2-3 hours. The conversion to the acyl chloride can be monitored by thin-layer chromatography (TLC).

-

Amidation: In a separate flask, the methylamine solution in THF is cooled to 0 °C. The activated acyl chloride solution is added dropwise to the cold methylamine solution. Triethylamine is added to act as an acid scavenger for the HCl generated. Causality: Using an excess of both methylamine and a non-nucleophilic base like TEA drives the reaction to completion and neutralizes the acidic byproduct, preventing potential degradation of the product.

-

Aqueous Work-up: Upon completion, the reaction is carefully quenched with water. The organic layer is separated and washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally brine. Self-Validation: This washing sequence ensures the removal of unreacted amine (HCl wash), residual acid (NaHCO₃ wash), and water-soluble impurities (brine wash), which is verified by the pH of the aqueous layers.

-

Isolation and Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization from an ethyl acetate/hexanes solvent system to yield pure this compound as a white to off-white solid.

Role as a Versatile Synthetic Intermediate

While sometimes associated with various pharmaceutical scaffolds, it is crucial to clarify that this compound is not a direct precursor in the documented synthesis of the kinase inhibitor Entrectinib.[4][5][6] The reported routes for Entrectinib utilize a different, more complex benzamide fragment.[4]

However, the true value of this compound lies in its potential as a versatile building block. Its ortho-amino group is a prime substrate for reactions that build complexity, most notably in modern C-N cross-coupling methodologies. Derivatives of this core, such as 2-amino-5-chloro-N,3-dimethylbenzamide, are important intermediates in the synthesis of agrochemicals, demonstrating the industrial relevance of this molecular scaffold.[7]

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[8][9] The primary amino group of this compound makes it an ideal nucleophilic partner for coupling with aryl halides or triflates. This reaction opens a pathway to a diverse range of N-aryl anthranilamide derivatives, which are common motifs in medicinal chemistry.[10]

Caption: Potential application in Buchwald-Hartwig C-N cross-coupling.

This strategic coupling allows for the late-stage introduction of diverse aryl groups, providing rapid access to libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.

Safety, Handling, and Storage

Hazard Profile: this compound is classified as harmful and an irritant.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Handling:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

-

Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

For detailed information, consult the Material Safety Data Sheet (MSDS) from the supplier. While a specific MSDS for the title compound may not be universally available, the MSDS for the closely related 2-Amino-5-chloro-N,3-dimethylbenzamide provides relevant safety guidance.[11]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

References

- CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide. (n.d.). Google Patents.

- This compound | C9H12N2O | CID 16770689. (n.d.). PubChem.

- Buchwald–Hartwig amination. (2023, September 26). In Wikipedia.

- CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. (n.d.). Google Patents.

- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.

- Ardini, E., et al. (2016). Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor. Journal of Medicinal Chemistry, 59(7), 3392-3408.

- This compound | CAS#:870997-57-2. (n.d.). Chemsrc.

- Lapo, B., et al. (2016). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1, 229-238.

- Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor. (2016). Semantic Scholar.

- MSDS of 2-Amino-5-cyano-N,3-dimethylbenzamide. (2019, October 23). Capot Chemical.

- The discovery of entrectinib (80). (n.d.). ResearchGate.

- METHOD FOR PREPARING 2-AMINO-5-CHLORO-N,3-DIMETHYLBENZAMIDE. (n.d.). Patent Guru.